2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
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Overview
Description
2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups. These fluorinated groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This includes the use of stable and readily prepared organoboron reagents, which are environmentally benign and efficient under specific coupling conditions .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with different substitution patterns.
2,3-Difluoro-4-methoxyphenol: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications in various fields .
Properties
CAS No. |
60059-98-5 |
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Molecular Formula |
C10H5F5O2 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2,3-difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H5F5O2/c11-7(8(12)9(16)17)5-1-3-6(4-2-5)10(13,14)15/h1-4H,(H,16,17) |
InChI Key |
JCCHWMDYRXRXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C(=O)O)F)F)C(F)(F)F |
Origin of Product |
United States |
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